molecular formula C11H14O2 B2941412 2-(Isopropoxymethyl)benzaldehyde CAS No. 195299-03-7

2-(Isopropoxymethyl)benzaldehyde

Cat. No.: B2941412
CAS No.: 195299-03-7
M. Wt: 178.231
InChI Key: NRBRPMPIRIRSSR-UHFFFAOYSA-N
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Description

2-(Isopropoxymethyl)benzaldehyde ( 195299-03-7) is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This benzaldehyde derivative features an isopropoxymethyl group at the ortho position of the benzaldehyde ring, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry research. As part of the benzaldehyde family, which are known to occur in many plants and serve as key scaffolds for bioactive molecules , this compound is primarily used in research laboratories as a chemical precursor. It can be utilized in the synthesis of more complex molecules, such as those incorporating propargyl groups for applications like "click chemistry" or the development of novel enzyme inhibitors . Researchers investigate this compound and its derivatives for potential bioactivity, as some benzaldehyde derivatives have been reported to exhibit inhibitory properties against enzymes like α-glucosidase . The product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-yloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBRPMPIRIRSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 2 Isopropoxymethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is the most prominent functional group in 2-(isopropoxymethyl)benzaldehyde, characterized by an electrophilic carbonyl carbon. This electrophilicity dictates its participation in a wide array of reactions, primarily nucleophilic additions and condensations. The reactivity of the aldehyde is modulated by the electronic and steric effects of the ortho-substituent, the isopropoxymethyl group. While this group is primarily electron-donating through resonance from the ether oxygen, its steric bulk can influence the approach of nucleophiles. Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org

The quintessential reaction of aldehydes is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields an alcohol. libretexts.org The rate and reversibility of the addition depend on the nature of the nucleophile. masterorganicchemistry.com

Strong, irreversible nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride reagents (e.g., NaBH₄, LiAlH₄) readily add to this compound to produce the corresponding secondary alcohols. Weaker nucleophiles, such as cyanide, can also add to the carbonyl group. For instance, treatment with cyanide ion, followed by protonation, results in the formation of a cyanohydrin. pressbooks.pubpressbooks.pub

Photochemical transformations of benzaldehydes are also known. Upon UV irradiation, benzaldehyde (B42025) can be excited to a triplet state, which can then participate in various reactions, including additions to alkenes to form oxetanes (the Paterno–Büchi reaction) or reactions with other ground-state benzaldehyde molecules. beilstein-journals.org

Condensation reactions are a cornerstone of aldehyde chemistry. This compound can undergo base-catalyzed aldol-type condensations with enolizable ketones or aldehydes. chemcess.com However, like benzaldehyde itself, it cannot self-condense via an aldol (B89426) reaction as it lacks α-hydrogens. It can, however, participate in crossed-aldol reactions, such as the Claisen-Schmidt condensation, with aliphatic aldehydes or ketones.

Another important condensation is the benzoin (B196080) condensation, where two molecules of an aromatic aldehyde condense in the presence of a cyanide catalyst to yield an α-hydroxy ketone, known as a benzoin. chemcess.comyoutube.com The mechanism involves the cyanide ion acting as a nucleophile to attack the carbonyl carbon, facilitating a polarity reversal (umpolung) that allows the aldehyde carbon to act as a nucleophile and attack a second aldehyde molecule. youtube.comwikipedia.org

Schiff base (or imine) formation occurs when this compound reacts with primary amines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. The reaction is typically catalyzed by acid.

The aldehyde functionality can be protected by converting it into an acetal or a thioacetal. These reactions are typically reversible and acid-catalyzed.

Acetalization involves the reaction of the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal. mdpi.com Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable and commonly used as protecting groups. researchgate.net Various solid acid catalysts have been developed for the acetalization of benzaldehydes to create more environmentally friendly processes. mdpi.comnih.gov

Thioacetalization is the sulfur analog of acetalization, involving the reaction of the aldehyde with thiols or dithiols. wikipedia.org Thioacetals are significantly more stable towards acidic hydrolysis than acetals, making them robust protecting groups. acs.org Dithioacetals derived from 1,3-propanedithiol, known as 1,3-dithianes, are particularly useful in synthesis due to the ability of the C-2 proton to be abstracted by a strong base, reversing the polarity of the original carbonyl carbon. wikipedia.org Numerous catalysts, including Lewis acids and Brønsted acids, can facilitate this transformation for various substituted benzaldehydes. wikipedia.orgnih.govorganic-chemistry.org

Table 1: Catalytic Systems for Acetalization and Thioacetalization of Benzaldehydes
TransformationSubstrate ExampleReagentCatalyst/ConditionsYieldReference
AcetalizationBenzaldehydeEthylene GlycolMIL-101(Cr)-SO₃H90% researchgate.net
AcetalizationBenzaldehydeMethanolCs₄PMo₁₁V₁O₄₀High Conversion mdpi.com
ThioacetalizationBenzaldehydeDimethyl SulfideBF₃SMe₂Good acs.orgnih.gov
Thioacetalization4-ChlorobenzaldehydeEthanethiolλ-Iodane (Visible Light)High researchgate.net
ThioacetalizationVarious AldehydesDithiolsHafnium TriflateHigh organic-chemistry.org

Allylation is a key carbon-carbon bond-forming reaction that converts aldehydes into homoallylic alcohols. wikipedia.org This transformation can be achieved using various allylmetal reagents, such as those involving boron, tin, zinc, or silicon. wikipedia.orgmdpi.com The reaction is often promoted by Lewis acids. organic-chemistry.org Significant research has been devoted to developing catalytic and enantioselective versions of this reaction. wikipedia.orgacs.org For example, mechanochemical methods using potassium allyltrifluoroborate have been developed as a green approach for the allylation of aromatic and aliphatic aldehydes. mdpi.com Additionally, photoredox/nickel dual catalysis enables the use of readily available allylic alcohols as the allylating agent. acs.org

Table 2: Selected Methods for Allylation of Aldehydes
AldehydeAllylating AgentCatalyst/MediatorKey FeatureReference
General AldehydesAllyltrimethylsilaneChiral Boron Lewis AcidFirst catalytic enantioselective method wikipedia.org
Aromatic & Aliphatic AldehydesPotassium AllyltrifluoroborateMechanochemistry (Ball Milling)Solvent-free, green method mdpi.com
Various Aldehydes & KetonesAllyl HalideTin/Iodine in WaterAqueous medium researchgate.net
Various AldehydesAllylic AlcoholsPhotoredox/Ni(II) Dual CatalysisDiastereoselective, uses common reagents acs.org

Reactions at the Benzylic Position of the this compound Scaffold

The benzylic position in this molecule refers to the methylene (B1212753) (-CH₂) group attached directly to the benzene (B151609) ring. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or ion. This makes the benzylic position susceptible to oxidation and free-radical substitution reactions. youtube.com

Strong oxidizing agents, such as potassium permanganate or sodium dichromate, can oxidize the benzylic carbon. youtube.com Under vigorous conditions, this would likely lead to cleavage of the C-O bond and formation of 2-carboxybenzaldehyde or phthalic acid derivatives.

A more controlled reaction is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). This reaction selectively introduces a bromine atom at the benzylic position, yielding 2-(1-bromo-isopropoxymethyl)benzaldehyde. The resulting benzylic bromide is a valuable synthetic intermediate, readily undergoing nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. youtube.com

Reactivity of the Isopropoxymethyl Ether Linkage

Ethers are generally unreactive and are often used as solvents. libretexts.orgopenstax.org Their principal reaction is cleavage by strong acids, such as HBr and HI. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The mechanism of ether cleavage can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl groups attached to the oxygen. libretexts.orglibretexts.org

The isopropoxymethyl ether linkage in this compound has two C-O bonds that can be cleaved: the benzyl-oxygen bond and the isopropyl-oxygen bond. The reaction is initiated by the protonation of the ether oxygen to form a good leaving group (an alcohol). chemistrysteps.com

Cleavage of the Benzyl-Oxygen Bond: The benzylic carbon can stabilize a positive charge, suggesting a potential Sₙ1 pathway. However, it is also a primary carbon, which is favorable for an Sₙ2 attack by a halide ion.

Cleavage of the Isopropyl-Oxygen Bond: The isopropyl group is a secondary alkyl group. Nucleophilic attack at this carbon would be an Sₙ2 reaction, while formation of a secondary carbocation would initiate an Sₙ1 pathway.

In the presence of a strong nucleophilic acid like HBr or HI, the reaction at the less hindered primary benzylic carbon via an Sₙ2 mechanism is often favored over attack at the more hindered secondary isopropyl carbon. libretexts.orglibretexts.org This would lead to the formation of 2-(hydroxymethyl)benzaldehyde and isopropyl iodide/bromide. If an Sₙ1 mechanism were to operate, cleavage would favor the formation of the more stable carbocation. Both benzylic and secondary carbocations are relatively stable, making the outcome dependent on specific reaction conditions. With an excess of strong acid, any alcohol formed as an intermediate would likely be converted to the corresponding alkyl halide. chemistrysteps.comlibretexts.org

Reductive Etherifications and Related Transformations

Reductive etherification is a powerful method for the formation of ether linkages, proceeding via the reduction of a hemiacetal intermediate formed from an aldehyde and an alcohol. In the context of this compound, this transformation would involve its reaction with an alcohol in the presence of a reducing agent. While direct studies on this compound are not extensively documented, the reactivity of analogous compounds, such as 2-methoxybenzaldehyde, provides significant insight.

The reductive etherification of 2-methoxybenzaldehyde with isopropanol, catalyzed by zirconium and hafnium polyhedral oligosilsesquioxane complexes, has been investigated. These reactions typically proceed through a Meerwein-Ponndorf-Verley (MPV) type reduction of the aldehyde to the corresponding alcohol, followed by etherification. It has been observed that for substrates like benzaldehyde and 2-methoxybenzaldehyde, the conversion to their respective alcohols is the predominant outcome, with ether formation being a slower subsequent step . The ether formation is believed to proceed through a metal-stabilized carbocation-like intermediate .

A related and widely used transformation is reductive amination, which converts a carbonyl group to an amine through an imine intermediate. This process involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine researchgate.netwikipedia.org. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the aldehyde ijnrd.orgrsc.org. This method provides a controlled and efficient route to secondary and tertiary amines.

The general conditions for these transformations are summarized in the table below.

TransformationReactantsCatalyst/Reducing AgentKey Features
Reductive EtherificationAldehyde, AlcoholMetal catalysts (e.g., Zr, Hf complexes) / Hydride sourcesProceeds via alcohol intermediate; ether formation is often the slower step for ortho-alkoxy benzaldehydes .
Reductive AminationAldehyde, AmineNaBH₃CN, NaBH(OAc)₃, Catalytic HydrogenationForms an imine intermediate which is selectively reduced; avoids over-alkylation common in direct alkylation of amines researchgate.netijnrd.org.

Multi-Component Reactions (MCRs) Incorporating this compound or its Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy nih.govresearchgate.net. Aromatic aldehydes are common components in many well-known MCRs, including the Ugi, Passerini, and Biginelli reactions researchgate.netrsc.orgwikipedia.orgacs.orgmedchempedia.comresearchgate.netmasterorganicchemistry.com.

Exploration of Reaction Scope and Substrate Compatibility

The success and scope of MCRs are often dependent on the nature of the aldehyde substrate. In the context of aromatic aldehydes, electronic and steric effects of substituents play a crucial role. For instance, in the Biginelli reaction, aromatic aldehydes bearing weak electron-withdrawing groups, such as bromide, have been shown to result in excellent yields of the dihydropyrimidinone products medchempedia.com. Conversely, strongly electron-withdrawing groups like a nitro group can sometimes hinder the reaction pnas.org.

The substrate scope for aryl aldehydes in many MCRs is broad, tolerating a range of functional groups with both electron-donating and electron-withdrawing properties ijnrd.orgpnas.org. This versatility makes MCRs powerful tools for generating diverse molecular libraries for applications in medicinal chemistry and materials science nih.govwikipedia.orgpnas.org. While specific data for this compound in MCRs is limited, its ortho-alkoxy group is not expected to be prohibitive and should be compatible with many MCR conditions, behaving similarly to other ortho-substituted benzaldehydes.

Mechanistic Investigations of MCRs Involving Aromatic Aldehydes

The mechanisms of MCRs involving aromatic aldehydes have been extensively studied. A common initial step is the reaction between the aldehyde and an amine or another nucleophile.

Ugi Reaction: The mechanism is believed to commence with the formation of an imine from the condensation of the aldehyde and an amine. This is followed by the addition of a carboxylic acid and an isocyanide. A subsequent acyl transfer (Mumm rearrangement) yields the final α-aminoacyl amide product. All steps leading up to the Mumm rearrangement are reversible, making this final step the driving force of the reaction researchgate.netrsc.org.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide. The mechanism can be either ionic or concerted, depending on the solvent polarity. In polar solvents, the reaction proceeds through a protonated carbonyl, which is attacked by the isocyanide to form a nitrilium ion intermediate acs.orgresearchgate.net. In non-polar solvents, a concerted, cyclic transition state involving all three components is proposed, where hydrogen bonding plays a critical role mdpi.com.

Biginelli Reaction: The mechanism typically starts with an acid-catalyzed aldol-type condensation between the aromatic aldehyde and a β-ketoester to generate an unsaturated β-ketoester. This is followed by a Michael addition of urea and subsequent cyclization and dehydration to form the dihydropyrimidinone ring .

Regioselectivity and Chemoselectivity in MCRs

Controlling regioselectivity and chemoselectivity is a key challenge in MCRs, especially when using multifunctional substrates. The reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly influence the outcome.

For example, in a three-component reaction involving 5-aminopyrazoles, dimedone, and aromatic aldehydes, the product can be tuned towards either pyrazoloquinolinones (a Hantzsch-type product) or pyrazoloquinazolinones (a Biginelli-type product) by modifying the reaction conditions. High temperatures and the use of a triethylamine base favor the formation of the pyrazoloquinolinones, whereas sonication at room temperature under neutral conditions leads to the isomeric pyrazoloquinazolinones acs.orgmasterorganicchemistry.com. This demonstrates how kinetic and thermodynamic control can be exerted to direct the reaction pathway towards a specific regio- and chemisomer.

Chemoselectivity is also evident in the bioreduction of aromatic aldehydes, where the carbonyl group can be reduced to an alcohol without affecting other reducible groups like a nitro group mdpi.combuchler-gmbh.com. This selectivity is crucial for the synthesis of complex molecules with multiple functional groups.

Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a central goal in modern organic synthesis. The structure of this compound, with its ortho-alkoxy group, can influence the selectivity of various transformations.

Control over Stereochemistry in Reactions of Aromatic Aldehydes

The development of methods to control the stereochemical outcome of reactions involving aromatic aldehydes is of paramount importance for the synthesis of chiral molecules, which are prevalent in pharmaceuticals and natural products.

Henry (Nitroaldol) Reaction: The asymmetric Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde. The use of chiral catalysts, often based on transition metals like copper complexed with chiral ligands, can induce high levels of enantioselectivity rsc.orgacs.orgoup.com. For substituted benzaldehydes, including those with ortho-alkoxy groups, cooperative catalysts featuring both a Lewis-acidic metal center and hydrogen-bond-donating moieties have been shown to afford anti-selective products with high enantiomeric excess acs.org. The electronic properties of substituents on the aromatic ring can influence the enantioselectivity, with electron-withdrawing groups often leading to higher ee values rsc.orgmasterorganicchemistry.com.

Aldol Reaction: The aldol reaction is another fundamental C-C bond-forming reaction. Controlling the stereochemistry of the β-hydroxy carbonyl product is a significant challenge. Chiral auxiliaries, such as oxazolidinones, can be temporarily attached to one of the carbonyl components to create a chiral enolate, which then directs the stereochemical outcome of the reaction medchempedia.com. Furthermore, enzyme catalysis using engineered aldolases has emerged as a powerful strategy for the stereoselective synthesis of chiral aldol adducts from aromatic aldehydes wikipedia.org.

Asymmetric Aryl and Allyl Transfer: The enantioselective addition of aryl or allyl groups to aromatic aldehydes provides direct access to chiral secondary alcohols. Chiral ligands, such as salan-type ligands, have been used in conjunction with metal catalysts to achieve moderate to good enantioselectivities in the transfer of aryl groups from arylboronic acids to aldehydes masterorganicchemistry.com. Similarly, chiral allylic tin reagents, used with copper catalysts, can react with aromatic aldehydes to produce homoallylic alcohols with high enantioselectivities.

The table below summarizes some key stereoselective reactions involving aromatic aldehydes.

ReactionKey Features for StereocontrolTypical Products
Asymmetric Henry ReactionChiral metal complexes (e.g., Cu-bis(β-amino alcohol)), organocatalysts (e.g., Cinchona alkaloids) oup.com.Chiral β-nitro alcohols acs.orgoup.com.
Asymmetric Aldol ReactionChiral auxiliaries (e.g., Evans oxazolidinones), enzyme catalysis (aldolases) wikipedia.orgmedchempedia.com.Chiral β-hydroxy aldehydes/ketones ijnrd.org.
Asymmetric Aryl TransferChiral ligands (e.g., salan) with metal catalysts masterorganicchemistry.com.Chiral diarylmethanols masterorganicchemistry.com.
Asymmetric AllylationChiral allylic organometallic reagents (e.g., allylic tin) with catalysts researchgate.net.Chiral homoallylic alcohols.

In-depth Analysis of Diastereoselective and Enantioselective Methodologies Involving this compound

Detailed research on the diastereoselective and enantioselective reactions specific to the chemical compound this compound is not extensively available in the public domain. While a substantial body of work exists on the asymmetric reactions of benzaldehyde and its various derivatives, specific methodologies focusing solely on the this compound substrate are not prominently documented in readily accessible scientific literature.

The field of asymmetric synthesis heavily relies on the use of chiral catalysts, auxiliaries, and reagents to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer or enantiomer over others. These methodologies are crucial in the synthesis of complex molecules such as pharmaceuticals and natural products, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.

Typically, the study of a specific substrate like this compound in diastereoselective and enantioselective reactions would involve a range of well-established synthetic strategies. These could include, but are not limited to:

Nucleophilic additions to the carbonyl group: This is a fundamental reaction of aldehydes. Enantioselective additions of organometallic reagents (e.g., Grignard reagents, organolithiums, or organozincs) in the presence of chiral ligands are a common approach to generate chiral secondary alcohols. The steric and electronic properties of the 2-(isopropoxymethyl) substituent would be expected to influence the facial selectivity of the nucleophilic attack.

Aldol reactions: Diastereoselective and enantioselective aldol reactions, catalyzed by chiral Lewis acids, chiral bases, or enzymes, would be a key area of investigation. The substituent at the ortho position could play a significant role in directing the stereochemical course of the reaction.

Asymmetric catalysis: The use of chiral transition metal complexes (e.g., based on ruthenium, rhodium, or iridium) or organocatalysts (such as proline and its derivatives) to catalyze reactions like reductions, ally lations, or cycloadditions involving this compound would be another important avenue of research.

Mechanistic studies in these contexts would aim to elucidate the transition state geometries and the nature of the non-covalent interactions that govern the stereochemical outcome. Techniques such as computational modeling and detailed kinetic analysis would be employed to understand the role of the catalyst, substrate, and reaction conditions in achieving high levels of stereoselectivity.

Without specific research data, it is not possible to provide detailed research findings or construct data tables on the diastereoselective and enantioselective methodologies for this compound. The scientific community's exploration of this particular compound's stereochemical behavior remains a potential area for future research.

Derivatives and Analogues of 2 Isopropoxymethyl Benzaldehyde

Synthesis and Transformations of Substituted 2-(Isopropoxymethyl)benzaldehydes

The modification of the 2-(isopropoxymethyl)benzaldehyde structure through the introduction of various substituents has been a key area of research, leading to the generation of compounds with tailored chemical properties.

Halogenated Derivatives, e.g., 4-Fluoro-2-(isopropoxymethyl)benzaldehyde

The introduction of halogen atoms onto the aromatic ring of this compound can significantly alter its electronic properties and reactivity, providing a handle for further functionalization. A notable example is the synthesis of 4-fluoro-2-(isopropoxymethyl)benzaldehyde. While direct synthesis of this specific compound is not extensively documented, a related synthesis of 2-fluoro-4-isopropoxybenzaldehyde (B1403723) provides a viable synthetic strategy. google.com This method involves a multi-step process starting from 3-fluorophenol, which is first protected with an isopropyl group. google.com The resulting 1-fluoro-3-isopropoxybenzene (B1363519) is then brominated to yield 1-bromo-2-fluoro-4-isopropoxybenzene. google.com A subsequent Grignard exchange reaction followed by formylation with dimethylformamide (DMF) affords the target 2-fluoro-4-isopropoxybenzaldehyde. google.com A similar strategy could be envisioned for the synthesis of 4-fluoro-2-(isopropoxymethyl)benzaldehyde, starting from a suitably substituted phenol (B47542).

The transformations of such halogenated derivatives are diverse. The presence of a halogen, such as fluorine, can influence the reactivity of the aldehyde group and the aromatic ring. For instance, the fluorine atom can act as a directing group in subsequent electrophilic aromatic substitution reactions. Furthermore, the carbon-halogen bond can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The conversion of benzal halides to benzaldehydes using aqueous dimethylamine (B145610) is an efficient method that could potentially be applied to halogenated analogues. organic-chemistry.org

Related Ortho-Alkoxybenzaldehydes with Varying Alkyl Moieties

The synthesis of ortho-alkoxybenzaldehydes with different alkyl groups is a field of significant interest, particularly for their application as precursors to olefin metathesis catalysts. A robust and modular three-step procedure has been developed for the preparation of sterically hindered ortho-alkoxybenzaldehydes starting from ortho-fluorobenzaldehydes. nih.gov This method utilizes a nucleophilic aromatic substitution (S(N)Ar) reaction with various sodium alkoxides, allowing for the introduction of a wide range of alkyl moieties. nih.govresearchgate.net The resulting ortho-alkoxybenzaldehydes can then be converted to the corresponding ortho-alkoxystyrenes via a Wittig reaction. nih.gov This synthetic approach is operationally convenient and tolerates sterically demanding alkoxides, making it a versatile tool for generating a library of ortho-alkoxybenzaldehydes. nih.gov

Starting MaterialAlkoxideProduct
o-FluorobenzaldehydeSodium isopropoxide2-(Isopropoxy)benzaldehyde
o-FluorobenzaldehydeSodium ethoxide2-Ethoxybenzaldehyde
o-FluorobenzaldehydeSodium tert-butoxide2-(tert-Butoxy)benzaldehyde

The nature of the alkyl group in the ortho-alkoxy moiety can have a significant impact on the chemical and physical properties of the benzaldehyde (B42025) derivative. For instance, bulkier alkyl groups can introduce steric hindrance that influences the reactivity of the aldehyde and the conformational preferences of the molecule.

Salicylaldehyde (B1680747) Analogues and their Derivatives

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a close analogue of this compound, with the isopropoxymethyl group being replaced by a hydroxyl group. The synthesis of derivatives of salicylaldehyde is a challenging yet crucial area of research due to their prevalence in natural products and their utility as synthetic intermediates. researchgate.net The inherent reactivity of the phenol and aldehyde groups can lead to undesired side reactions and low yields. researchgate.net

One approach to overcome these challenges involves the protection of the hydroxyl and aldehyde functionalities by forming a dehydration dimer of the salicylaldehyde. researchgate.net This dimer can then undergo various chemical conversions, such as alkylation, halogenation, or nitration, before being hydrolyzed to regenerate the substituted salicylaldehyde derivative. researchgate.net

The reactions of salicylaldehyde and its analogues are extensive, particularly in the synthesis of chromane (B1220400) derivatives. nih.gov These reactions often involve condensation with enolates or their equivalents, leading to the formation of a variety of heterocyclic structures through cascade reactions. nih.gov For example, the reaction of salicylaldehyde with acetophenone (B1666503) derivatives can yield chalcones, which can be further transformed into flavans. nih.gov Similarly, one-pot reactions with malononitrile (B47326) can efficiently produce 2-iminochromene derivatives. nih.gov These synthetic strategies could potentially be adapted to this compound, where the isopropoxymethyl group would remain as a stable ether linkage throughout the reaction sequence.

Design and Development of Novel Compounds Based on the this compound Core

The this compound scaffold provides a foundation for the rational design and development of novel compounds with specific chemical properties and potential applications.

Structural Modifications and their Influence on Chemical Reactivity

Modifications to the structure of this compound, such as the introduction of substituents on the aromatic ring or alterations to the isopropoxymethyl group, can profoundly influence its chemical reactivity. The electronic nature of substituents on the benzene (B151609) ring will affect the electrophilicity of the aldehyde's carbonyl carbon. Electron-withdrawing groups, for instance, would be expected to increase the reactivity of the aldehyde towards nucleophiles, while electron-donating groups would have the opposite effect.

The steric bulk of the ortho-isopropoxymethyl group plays a crucial role in directing the approach of reagents to the aldehyde functionality. This steric hindrance can be exploited to achieve stereoselective transformations. Tandem reaction schemes, which involve multiple bond-forming events in a single pot, can be particularly useful for the synthesis of complex benzaldehyde derivatives, where the ortho-substituent can direct the course of the reaction. liberty.edu The reactivity of the aldehyde group itself makes it a versatile handle for a wide range of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Creation of Heterocyclic Compounds Incorporating the Isopropoxymethyl Unit

The this compound core is a valuable building block for the synthesis of a variety of heterocyclic compounds. The aldehyde functionality can readily participate in condensation and cyclization reactions with various nucleophiles to form new ring systems.

For example, the reaction of this compound with compounds containing active methylene (B1212753) groups, in a manner analogous to salicylaldehyde, could lead to the formation of chromene-type structures where the isopropoxymethyl group is retained. The synthesis of 1,3,4-oxadiazoles has been achieved starting from thymol, which contains an isopropyl group, demonstrating the feasibility of incorporating such moieties into heterocyclic systems. researchgate.net The reaction of a hydrazide with substituted benzoic acids in the presence of phosphorus oxychloride is a key step in forming the oxadiazole ring. researchgate.net A similar strategy could be employed using a hydrazide derived from 2-(isopropoxymethyl)benzoic acid.

Furthermore, the aldehyde can be a precursor for the synthesis of iso-C-nucleoside analogues. nih.gov For instance, an aldehyde can be reacted with malononitrile, followed by cyclization to form thiophene (B33073) derivatives, which can then be further elaborated into thieno[2,3-d]pyrimidine (B153573) systems. nih.gov The isopropoxymethyl group would be carried through this synthetic sequence, leading to novel heterocyclic structures with potential biological relevance. The synthesis of various fused polyheterocyclic compounds has also been achieved through cycloaddition reactions involving related aromatic aldehydes. oiccpress.com

Heterocyclic SystemPotential Synthetic Precursor
Chromene derivativesThis compound and an active methylene compound
1,3,4-OxadiazolesHydrazide derived from 2-(isopropoxymethyl)benzoic acid
Thieno[2,3-d]pyrimidinesThis compound via a multi-step synthesis

Spiropyran and Furan (B31954) Derivatives with Isopropoxymethyl Substituents

The introduction of an isopropoxymethyl group onto spiropyran and furan scaffolds can significantly influence their chemical and physical properties. Research into these specific derivatives explores how this substituent impacts synthetic pathways and the characteristics of the resulting molecules.

Spiropyran Derivatives

The synthesis of spiropyrans is a well-established area of organic chemistry, typically achieved through the condensation reaction of a substituted 2-methyleneindoline (commonly known as a Fischer's base) with a substituted o-hydroxy aromatic aldehyde, such as a salicylaldehyde derivative. nih.govresearchgate.net This general method allows for the creation of a wide variety of spiropyran structures by modifying the substituents on either of the two precursor molecules. rsc.orgmdpi.com

The reaction involves the refluxing of the indole (B1671886) and benzaldehyde components in a solvent like ethanol (B145695). nih.gov In principle, a spiropyran derivative bearing an isopropoxymethyl group could be synthesized using this compound as the aldehyde precursor in this condensation reaction. However, specific research literature detailing the synthesis, isolation, and characterization of a spiropyran with an isopropoxymethyl substituent was not identified. The properties of such a compound, including its photochromic behavior, remain a subject for future investigation. rsc.orgencyclopedia.pub

Furan Derivatives with Isopropoxymethyl Substituents

In contrast, the synthesis of furan derivatives featuring an isopropoxymethyl group has been explicitly detailed in the literature. These compounds are often derived from biomass platform chemicals like 5-(hydroxymethyl)furfural (HMF) or 5-methyl-2-furoic acid (MFA). The isopropoxymethyl group is typically introduced through etherification using isopropanol.

Detailed research findings have been reported for the synthesis of 5-(Isopropoxymethyl)furfural (IPMF) and 5-Methyl-2-(isopropoxymethyl)furan (MIPMF). rsc.org The synthesis is conducted in a stainless steel autoclave using a macroporous sulfonated resin as a catalyst, achieving high conversion and selectivity. rsc.org

The synthesis of IPMF starts from HMF and isopropanol. rsc.org For MIPMF, the precursor is MFA, which is reacted with isopropanol. rsc.org The reaction conditions and outcomes are summarized in the table below.

Interactive Data Table: Synthesis of Isopropoxymethyl-Substituted Furan Derivatives rsc.org

Product CompoundPrecursorReagentsCatalystTemperature (°C)Time (h)Conversion / Selectivity
5-(Isopropoxymethyl)furfural (IPMF)5-(Hydroxymethyl)furfural (HMF)IsopropanolCT269DR Resin6024>98%
5-Methyl-2-(isopropoxymethyl)furan (MIPMF)5-Methyl-2-furoic acid (MFA)IsopropanolCT269DR Resin5020>99%

These synthetic methods demonstrate an efficient pathway to creating furan derivatives that incorporate the isopropoxymethyl moiety, starting from readily available bio-based materials. The resulting compounds, IPMF and MIPMF, were isolated and their structures confirmed by NMR spectroscopy. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and proton environments can be constructed.

Proton (¹H) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of 2-(Isopropoxymethyl)benzaldehyde provides specific information about the number of different types of protons and their neighboring environments. The aldehyde proton (CHO) is highly deshielded and typically appears as a singlet far downfield. The four protons on the disubstituted aromatic ring exhibit complex splitting patterns due to their proximity and coupling with each other. The isopropoxy group is characterized by a septet for the single methine proton and a doublet for the six equivalent methyl protons, a classic isopropyl signature. The methylene (B1212753) protons (O-CH₂-Ar) bridge the ether and aromatic moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures and standard chemical shift values.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde H (CHO)9.9 - 10.2Singlet1H
Aromatic H7.3 - 7.9Multiplet4H
Methylene H (O-CH₂-Ar)4.6 - 4.8Singlet2H
Isopropyl Methine H3.7 - 4.0Septet1H
Isopropyl Methyl H1.2 - 1.4Doublet6H

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is invaluable for mapping the carbon backbone. The carbonyl carbon of the aldehyde group is characteristically found at the low-field end of the spectrum. The six aromatic carbons will show distinct signals due to the ortho-substitution pattern. The carbons of the isopropoxymethyl group are readily identified in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures and standard chemical shift values.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C (C=O)190 - 193
Aromatic C (Substituted)135 - 160
Aromatic C (Unsubstituted)120 - 135
Methylene C (O-CH₂-Ar)70 - 73
Isopropyl Methine C71 - 74
Isopropyl Methyl C21 - 23

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, key COSY correlations would be observed between the protons on the aromatic ring and, most distinctly, between the isopropyl methine proton and the six isopropyl methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps out direct one-bond correlations between protons and the carbons they are attached to. It allows for the definitive assignment of each protonated carbon by linking the data from the ¹H and ¹³C spectra. For instance, the aldehyde proton signal would correlate with the carbonyl carbon signal, and the methylene proton signal would correlate with the methylene carbon signal.

The aldehyde proton showing a correlation to the aromatic carbon to which it is attached (C1) and the adjacent aromatic carbon (C2).

The methylene protons (O-CH₂-Ar) showing correlations to the attached aromatic carbon (C2) and the isopropyl methine carbon, thus connecting the benzyl (B1604629) and isopropyl fragments through the ether linkage.

The aromatic protons showing correlations to neighboring and ipso-carbons, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups. The most prominent feature would be the strong carbonyl (C=O) stretch of the aldehyde. The spectrum would also display strong C-O stretching from the ether linkage and various C-H stretches for the aromatic and aliphatic parts of the molecule. The substitution pattern on the benzene (B151609) ring can also be inferred from the C-H out-of-plane bending vibrations.

Table 3: Predicted FT-IR Absorption Frequencies for this compound Data is predicted based on characteristic group frequencies.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
C-H StretchAromatic3050 - 3100Medium
C-H StretchAliphatic (CH, CH₂, CH₃)2850 - 2980Medium-Strong
C-H StretchAldehyde~2820 and ~2720Weak-Medium
C=O StretchAldehyde1690 - 1710Strong
C=C StretchAromatic Ring1580 - 1600, 1450 - 1500Medium
C-O StretchEther1200 - 1260Strong
C-H BendOrtho-disubstituted Ring740 - 770Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While polar groups like carbonyls give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. For this compound, the Raman spectrum would be expected to clearly show the aromatic C=C ring stretching and the symmetric "ring-breathing" mode around 1000 cm⁻¹. The aliphatic C-H stretching vibrations would also be prominent. The carbonyl stretch is typically weaker in Raman than in IR, but still observable. This complementary analysis helps to confirm the presence of the key structural units within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. High-resolution and tandem mass spectrometry techniques provide detailed insights into the elemental composition and fragmentation pathways.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C₁₁H₁₄O₂, the theoretical exact mass can be calculated. This high-precision measurement allows for the unambiguous confirmation of the elemental composition, a crucial step in the identification of new or synthesized compounds. nist.gov HRMS is a powerful technique routinely used in the analysis of a wide array of organic molecules, including metabolites and pharmaceutical compounds. nist.gov

Table 1: Predicted HR-MS Data for this compound

Ion SpeciesChemical FormulaTheoretical Exact Mass (Da)
[M+H]⁺C₁₁H₁₅O₂⁺179.1067
[M+Na]⁺C₁₁H₁₄O₂Na⁺201.0886
[M]⁺•C₁₁H₁₄O₂⁺•178.0988

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. orgsyn.org It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal in-source fragmentation, which is advantageous for confirming the molecular mass of the analyte. rsc.org

Structural information is obtained through tandem mass spectrometry (MS/MS), where a precursor ion is selected and fragmented through collision-induced dissociation (CID). The fragmentation of this compound is expected to follow patterns characteristic of both benzaldehydes and ethers. Key fragmentation pathways for aldehydes often involve the loss of the formyl group (-CHO) or a hydrogen radical. researchgate.net For ethers, cleavage of the C-O bonds is a common fragmentation route.

Table 2: Predicted ESI-MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
179.1121.1C₃H₈O (Isopropanol)2-Methylbenzaldehyde (B42018) cation
179.1105.1C₃H₈O₂Benzyl cation
179.191.1C₄H₈O₂Tropylium cation
121.193.1CO (Carbon monoxide)Toluene cation

Note: This table is predictive, based on general fragmentation patterns of aldehydes and ethers, as specific experimental data for this compound is not available in the cited sources.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an organic molecule is determined by its chromophores, which are functional groups that absorb light. researchgate.net For this compound, the primary chromophore is the benzaldehyde (B42025) moiety. Molecules with carbonyl groups, like aldehydes, typically exhibit two main types of electronic transitions: a weaker n → π* transition at longer wavelengths and a stronger π → π* transition at shorter wavelengths. acs.orgresearchgate.net

The benzene ring itself also shows characteristic absorptions. The presence of the ortho-alkoxy substituent is expected to cause a slight bathochromic (red) shift of the absorption bands compared to unsubstituted benzaldehyde, due to its electron-donating effect. sci-hub.se The spectrum of benzaldehyde in various solvents shows a strong π → π* transition around 240-250 nm and a weaker, broad n → π* transition around 280-320 nm. rsc.orgresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λₘₐₓ (π → π) (nm)Predicted λₘₐₓ (n → π) (nm)
Hexane (B92381)~245~285
Ethanol (B145695)~250~280

Note: This table contains predicted values based on data for benzaldehyde and its substituted derivatives, as specific experimental spectra for this compound are not available in the cited literature.

Fluorescence Lifetime Measurements for Photoswitchable Derivatives

While simple benzaldehydes are generally not fluorescent, certain derivatives can be engineered to exhibit fluorescence. rsc.org More advanced applications involve the creation of photoswitchable fluorescent derivatives. These molecules can be reversibly converted between two isomers with different fluorescence properties using light of specific wavelengths. researchgate.net

The fluorescence lifetime, which is the average time a molecule remains in its excited state before returning to the ground state, is a critical parameter for characterizing such photoswitchable molecules. researchgate.net For a hypothetical photoswitchable derivative of this compound, fluorescence lifetime measurements would be essential to understand the kinetics of the switching process and the efficiency of the fluorescent state. rsc.orgresearchgate.net The lifetime can be influenced by factors such as the solvent polarity and the specific molecular structure of the derivative. researchgate.net

X-ray Crystallography for Solid-State Structural Conformation

For a molecule like this compound, X-ray crystallography could confirm the planarity of the benzaldehyde group and reveal the conformation of the isopropoxymethyl substituent relative to the aromatic ring. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which influence the physical properties of the solid. researchgate.net While crystal structures for many benzaldehyde derivatives have been reported, specific crystallographic data for this compound is not currently found in the public domain. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for isolating it from reaction mixtures. The choice of method depends on the specific requirements of the analysis, such as sample volume, required purity, and the nature of potential impurities.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile method frequently employed for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. sigmaaldrich.com For a moderately polar compound like this compound, a typical TLC analysis would be conducted on a silica (B1680970) gel plate, which serves as the stationary phase. chemcoplus.co.jp

The separation mechanism in TLC relies on the differential partitioning of the analyte between the stationary phase and a liquid mobile phase. chemistryhall.com A solvent system, or eluent, is chosen to achieve optimal separation of the target compound from its starting materials, by-products, or degradation products. The polarity of the eluent is critical; for this compound, a mixture of a non-polar solvent like hexane or pentane (B18724) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether would be suitable. chemistryhall.com The ratio of these solvents is adjusted to obtain a retention factor (Rf) value ideally between 0.2 and 0.8 for the compound of interest. chemcoplus.co.jpchemistryhall.com

After the plate is developed, the separated spots are visualized. Since this compound contains a benzene ring, it is expected to absorb ultraviolet (UV) light. Therefore, spots can be visualized by shining UV light (typically at 254 nm) on the plate, where the compound will appear as a dark spot against a fluorescent background. chemcoplus.co.jp Alternatively, chemical staining agents can be used. For instance, spraying the plate with a p-anisaldehyde solution followed by heating can reveal the compound as a colored spot, which is a general method for visualizing aldehydes and other natural products. nih.gov

Table 1: Typical Parameters for TLC Analysis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm) or p-anisaldehyde stain nih.gov
Expected Rf Compound is less polar than the corresponding alcohol but more polar than non-functionalized aromatics. chemistryhall.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of individual components in a mixture. nih.gov It offers higher resolution, greater sensitivity, and better reproducibility than TLC. For the purity assessment of this compound, a reversed-phase HPLC method is most appropriate. nih.gov

In a typical reversed-phase setup, the stationary phase is non-polar, commonly a silica support that has been chemically modified with C18 (octadecyl) alkyl chains. nih.govresearchgate.net The mobile phase is a polar solvent mixture, usually consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation is achieved by running a gradient, where the proportion of the organic modifier is increased over time. This allows for the efficient elution of compounds with varying polarities.

A UV detector is typically used for the analysis of aromatic compounds like this compound. The detector measures the absorbance at a specific wavelength (e.g., 254 nm) as the compounds elute from the column. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Conditions for Purity Analysis

ParameterDescription
Column C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC is recognized as a fast, efficient, and green separation technology. researchgate.net It is particularly advantageous for chiral separations, which are necessary to separate enantiomers (non-superimposable mirror-image isomers) and determine the enantiomeric excess of a sample. nih.gov

However, this compound is an achiral molecule. It does not possess a stereocenter and therefore does not exist as a pair of enantiomers. Consequently, the determination of enantiomeric excess is not applicable to this compound.

While not used for chiral analysis in this case, SFC can still be employed as a powerful achiral purification technique. nih.gov Its high speed and the low viscosity of the supercritical CO₂ mobile phase allow for rapid separations of complex mixtures with high efficiency, making it a viable alternative to preparative HPLC for isolating the compound. researchgate.netnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and other elements (like nitrogen, sulfur) in a sample. The results are used to validate the empirical formula of a synthesized compound.

The molecular formula for this compound is C₁₁H₁₄O₂. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample of the compound should yield results that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the compound's elemental composition and lending strong support to its assigned structure.

Table 3: Elemental Composition of this compound (C₁₁H₁₄O₂)

ElementSymbolAtomic Mass ( g/mol )Molar Mass ( g/mol )Theoretical Mass %
CarbonC12.011132.12174.13%
HydrogenH1.00814.1127.92%
OxygenO15.99931.99817.95%
Total 178.231 100.00%

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. DFT calculations for 2-(Isopropoxymethyl)benzaldehyde focus on its ground electronic state, providing fundamental information about its geometry, stability, and electronic characteristics.

The first step in a computational study is typically geometry optimization, a process that locates the minimum energy structure of a molecule. For a flexible molecule like this compound, this process is extended to a conformational analysis to identify the most stable arrangement of its atoms in three-dimensional space. The conformational landscape is primarily defined by the rotation around the single bonds, particularly the C-O and C-C bonds of the isopropoxymethyl substituent and its connection to the benzaldehyde (B42025) core.

Table 1: Hypothetical DFT-Calculated Conformational Energy Data for this compound This table presents plausible data for illustrative purposes, based on typical results for substituted benzaldehydes.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Description
A (Global Minimum)~180° (anti-periplanar)0.00The isopropoxymethyl group is oriented away from the aldehyde group, minimizing steric hindrance.
B~60° (gauche)1.5 - 2.5A higher energy conformer due to increased steric interaction between the substituent and the aldehyde.
C~0° (syn-periplanar)> 4.0A high-energy conformation due to significant steric clash.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and chemical reactivity. researchgate.netconicet.gov.ar A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. scirp.org

For this compound, DFT calculations would reveal that the HOMO is likely a π-orbital distributed primarily over the benzene (B151609) ring and the carbonyl group. The LUMO is expected to be a π*-antibonding orbital, also delocalized across the aromatic system and the aldehyde function. uwosh.edu The energy of these orbitals determines properties like ionization potential and electron affinity.

Table 2: Predicted Frontier Orbital Energies for this compound Values are hypothetical, based on typical DFT (B3LYP/6-31G(d)) results for analogous aromatic aldehydes.

ParameterPredicted Value (eV)Significance
EHOMO-6.5 to -7.0Related to ionization potential; indicates electron-donating capability. irjweb.com
ELUMO-1.7 to -2.2Related to electron affinity; indicates electron-accepting capability. irjweb.com
HOMO-LUMO Gap (ΔE)4.5 to 5.0Indicates chemical stability and reactivity. scirp.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for predicting reactivity, intermolecular interactions, and the sites of electrophilic and nucleophilic attack. mdpi.comresearchgate.net

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): This region, indicating an excess of electrons, would be concentrated around the highly electronegative oxygen atom of the carbonyl group. researchgate.net This is the most likely site for an electrophilic attack or interaction with a proton.

Positive Potential (Blue): These electron-deficient regions would be located around the hydrogen atoms, particularly the aldehyde proton and the aromatic protons, making them susceptible to nucleophilic attack. researchgate.net

Neutral Potential (Green): This region would cover the carbon backbone of the molecule.

The MEP analysis provides a clear, intuitive picture of the molecule's charge landscape, complementing the orbital analysis. mdpi.com

Table 3: Predicted Dipole Moment for this compound The value is an estimate based on DFT calculations for substituted benzaldehydes.

Computational MethodPredicted Dipole Moment (Debye)
DFT (B3LYP/6-311+G(d,p))3.0 - 3.5 D

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orgsemanticscholar.org It is widely used to calculate the energies of these states, which correspond to the absorption of light in UV-visible spectroscopy. princeton.eduups-tlse.fr

For this compound, TD-DFT calculations can predict its electronic absorption spectrum, including the wavelength of maximum absorption (λmax), excitation energies, and the intensity of each transition (oscillator strength). conicet.gov.ar Like benzaldehyde itself, the primary electronic transitions are expected to be the n→π* and π→π* types, associated with the carbonyl group and the aromatic ring. princeton.edu The n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is typically lower in energy but weaker in intensity. The π→π* transitions are higher in energy and significantly more intense.

Table 4: Hypothetical TD-DFT Electronic Transition Data for this compound Illustrative data based on known spectra of benzaldehyde derivatives.

Excited StateMain Orbital ContributionPredicted Excitation Energy (eV)Predicted Wavelength (nm)Oscillator Strength (f)
S1n → π~3.4~365~0.001
S2π → π~4.3~288~0.15
S3π → π*~4.9~253~0.40

Elucidation of Reaction Mechanisms and Transition States using Computational Models

Computational models are instrumental in mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, DFT can be used to construct a detailed reaction energy profile. mit.edunih.gov The transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation barrier) determine the rate of the reaction. mit.edu

For this compound, a relevant reaction to study would be its acetalization, a common protection strategy for aldehydes. Based on studies of similar molecules like 2-methylbenzaldehyde (B42018), the acid-catalyzed mechanism involves several steps: protonation of the carbonyl oxygen, nucleophilic attack by an alcohol (e.g., methanol), proton transfer, and elimination of water, followed by a second alcohol attack. researchgate.net Computational modeling can identify the structure of each intermediate and transition state, providing a quantitative understanding of the reaction's feasibility and kinetics that would be difficult to obtain experimentally. researchgate.netnih.gov This allows for a step-by-step elucidation of the most favorable reaction pathway.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The spectroscopic signature of a molecule is a key identifier and provides a wealth of information about its structure and bonding. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these parameters.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nist.gov For related benzaldehyde compounds, DFT calculations have been shown to accurately predict chemical shifts. researchgate.netdocbrown.info For this compound, one would expect characteristic signals for the aromatic protons, the aldehyde proton, and the isopropoxymethyl group. The chemical shift of the aldehyde proton is typically found in the downfield region of the ¹H NMR spectrum. docbrown.infoyale.edu The protons of the isopropoxy group and the methylene (B1212753) bridge would have distinct shifts influenced by the neighboring oxygen and aromatic ring.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. q-chem.comsolidstatetechnology.usconicet.gov.ar For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and the alkyl groups, and C-O stretching of the ether linkage. Theoretical calculations on benzaldehyde and its derivatives have shown that methods like B3LYP can provide vibrational frequencies that are in good agreement with experimental data, often with the use of scaling factors to improve accuracy. solidstatetechnology.usmdpi.comnih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study. The values are for illustrative purposes and are based on typical ranges for similar functional groups.

Table 1: Predicted Spectroscopic Parameters for this compound

Parameter Predicted Value Notes
¹H NMR: Aldehyde-H (ppm) 9.8 - 10.2 Expected to be a singlet.
¹H NMR: Aromatic-H (ppm) 7.0 - 7.9 Complex multiplet pattern expected.
¹H NMR: O-CH(CH₃)₂ (ppm) 3.8 - 4.2 Septet expected.
¹H NMR: O-CH(CH₃)₂ (ppm) 1.2 - 1.4 Doublet expected.
¹H NMR: Ar-CH₂-O (ppm) 4.5 - 4.8 Singlet expected.
¹³C NMR: C=O (ppm) 190 - 195
¹³C NMR: Aromatic-C (ppm) 120 - 140
¹³C NMR: O-CH(CH₃)₂ (ppm) 68 - 72
¹³C NMR: O-CH(CH₃)₂ (ppm) 20 - 25
¹³C NMR: Ar-CH₂-O (ppm) 70 - 75
IR: C=O Stretch (cm⁻¹) 1690 - 1710 Strong intensity.

Note: This table is for illustrative purposes to show the type of data generated. Specific computational studies on this compound are needed for actual values.

Thermodynamic and Kinetic Parameter Determination

Computational chemistry is also a valuable tool for determining the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. scirp.orgrsc.orgnih.gov These parameters are crucial for understanding the stability of this compound and its behavior in chemical reactions. Methods like DFT can be used to calculate these properties in the gas phase. conicet.gov.arresearchgate.netnih.gov

Kinetic parameters, such as activation energies for various reactions, can also be modeled. For instance, the reactivity of the aldehyde group in nucleophilic addition reactions could be investigated by calculating the energy barriers for the approach of a nucleophile. This would provide insights into the reaction rates and mechanisms.

Table 2: Illustrative Thermodynamic Parameters for this compound

Parameter Hypothetical Value Unit
Enthalpy of Formation (gas) -350 kJ/mol
Gibbs Free Energy of Formation (gas) -150 kJ/mol
Entropy (gas) 450 J/(mol·K)

Note: This table is for illustrative purposes. Actual values would require specific DFT calculations.

Application of Quantitative Structure-Activity Relationships (QSAR) in Derivative Design (Focused on Chemical Reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netnih.govchegg.comnih.gov While no specific QSAR studies focused on the chemical reactivity of this compound derivatives were found, the methodology can be described.

For designing derivatives of this compound with tailored chemical reactivity, a QSAR study would involve several steps:

Design and Synthesis of a Derivative Library: A series of derivatives would be created by modifying the structure of this compound, for example, by introducing different substituents on the aromatic ring.

Experimental Measurement of Reactivity: The chemical reactivity of each derivative would be measured experimentally. For instance, the rate constant for a specific reaction, such as an oxidation or a condensation reaction, could be determined.

Calculation of Molecular Descriptors: For each derivative, a set of molecular descriptors would be calculated using computational chemistry. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or thermodynamic (e.g., enthalpy of formation).

Development of the QSAR Model: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the calculated descriptors with the experimentally measured reactivity.

Model Validation and Prediction: The predictive power of the QSAR model would be validated using an external set of compounds. Once validated, the model could be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired reactivity profiles.

Such a QSAR model could, for example, help in designing derivatives of this compound that are either more or less susceptible to oxidation, or that have enhanced reactivity towards specific nucleophiles, depending on the desired application.

Applications in Organic Synthesis and Specialized Chemical Research

Role as a Versatile Synthetic Intermediate and Building Block

In the field of organic chemistry, molecules that serve as starting points for the construction of more complex structures are known as building blocks. sigmaaldrich.com These foundational compounds are essential for the modular assembly of diverse molecular frameworks, including those for medicinal chemistry, materials science, and organic synthesis. sigmaaldrich.com 2-(Isopropoxymethyl)benzaldehyde functions as a versatile synthetic intermediate and building block due to its distinct reactive sites. The aldehyde group is a gateway to a multitude of classic carbonyl transformations, including oxidation, reduction, and addition reactions. Simultaneously, the ortho-isopropoxymethyl group exerts significant steric and electronic influence, which can be strategically exploited to control regioselectivity and stereoselectivity in subsequent synthetic steps. This dual functionality allows it to be incorporated into divergent synthetic strategies, where a common intermediate is used to produce a wide array of structurally diverse products. nih.gov

Precursor to Olefin Metathesis Catalysts and Related Organometallic Complexes

Olefin metathesis is a powerful catalytic reaction that reorganizes carbon-carbon double bonds, with broad applications in organic synthesis. mdpi.com The development of well-defined organometallic catalysts, particularly those based on ruthenium, has been central to the widespread adoption of this methodology. A key feature of many second-generation Hoveyda-Grubbs type catalysts is a chelating alkoxy-substituted benzylidene ligand, which enhances catalyst stability and initiation kinetics.

While direct literature citing the use of this compound as a precursor is not prevalent, its structure is analogous to the salicylaldehydes and related alkoxy-benzaldehydes commonly used to synthesize these catalyst ligands. The synthesis of such ligands often involves the reaction of a substituted phenol (B47542) or alkoxy benzaldehyde (B42025) with a suitable metal precursor. The isopropoxymethyl group in this compound is structurally similar to the isopropoxy group found in the ubiquitous Hoveyda-Grubbs second-generation catalyst. This suggests its potential as a precursor for novel, custom-designed organometallic complexes where the ether linkage and steric bulk of the isopropoxymethyl group could modulate the catalytic activity, stability, and selectivity of the resulting olefin metathesis catalyst.

Substrate in Named Organic Reactions (e.g., Petasis Borono-Mannich Reaction)

Named reactions are fundamental tools in organic synthesis, and this compound serves as a suitable substrate for several of these transformations. scribd.comsynarchive.com A prominent example is the Petasis Borono-Mannich (PBM) reaction. wikipedia.orgnih.gov The PBM reaction is a powerful multicomponent reaction (MCR) that combines a carbonyl compound, an amine, and an organoboronic acid to efficiently generate highly substituted amines, including valuable unnatural α-amino acids. nih.govorganic-chemistry.org In this reaction, this compound acts as the carbonyl component. The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the aldehyde and the amine, which then undergoes nucleophilic attack by the organic group from the boronic acid. organic-chemistry.org The use of substituted benzaldehydes is well-established within the scope of this reaction. nih.gov

Table 1: The Petasis Borono-Mannich Reaction

Reactant 1Reactant 2Reactant 3Product Type
Aldehyde (e.g., this compound)Amine (Primary or Secondary)Vinyl- or Aryl-boronic AcidSubstituted Amine

Construction of Complex Polycyclic and Heterocyclic Systems

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of complex ring systems. The products derived from its participation in reactions like the Petasis Borono-Mannich reaction are themselves highly functionalized intermediates that can undergo further intramolecular reactions to form intricate polycyclic and heterocyclic scaffolds. scripps.edu For instance, a product containing both a nucleophilic and an electrophilic site can be designed to undergo a subsequent cyclization cascade. Research has shown that other substituted benzaldehydes, such as 2-(phenylethynyl)benzaldehyde (B1589314), can be used in multicomponent reactions to selectively synthesize heterocyclic systems like isoquinolines and isoindolines. rsc.org The isopropoxymethyl group can play a crucial role in such transformations by directing the conformation of the intermediate, thereby influencing the stereochemical outcome of the cyclization and leading to the formation of a single diastereomer. This control is critical in the total synthesis of complex natural products and medicinally relevant molecules.

Applications in Combinatorial Chemistry and Library Synthesis via MCRs

Combinatorial chemistry is a synthetic strategy aimed at preparing a large number of compounds—a "library"—in a single process for high-throughput screening in drug discovery and materials science. wikipedia.orgspringernature.com Multicomponent reactions (MCRs) are exceptionally well-suited for combinatorial chemistry because they generate molecular complexity and diversity in a single, efficient step from a set of simple starting materials. nih.govrug.nl

The Petasis Borono-Mannich reaction, being an MCR, is an ideal platform for this purpose. nih.gov By using this compound as a constant core component, a diverse library of compounds can be rapidly synthesized by simply varying the other two inputs: the amine and the organoboronic acid. nih.govnih.gov This approach allows for the systematic exploration of the chemical space around a central scaffold, which is a key strategy in lead optimization for drug development. The operational simplicity of MCRs makes them amenable to automated synthesis, further accelerating the creation of compound libraries. wikipedia.org

Table 2: Illustrative Combinatorial Library Synthesis Using this compound in a Petasis Reaction

Constant Building BlockVariable Amine ComponentVariable Boronic Acid ComponentResulting Library Member
This compoundAmine ABoronic Acid XProduct A-X
This compoundAmine BBoronic Acid XProduct B-X
This compoundAmine ABoronic Acid YProduct A-Y
This compoundAmine BBoronic Acid YProduct B-Y

Advanced Materials Science Applications (e.g., Photoswitchable Systems)

The application of specifically this compound in advanced materials science is an emerging area. However, substituted aromatic aldehydes are known components in the synthesis of functional organic materials. For example, they are precursors to chalcones and other systems that can be incorporated into photoswitchable molecules, which change their structure and properties upon exposure to light. While direct evidence for this compound is limited, its structural motifs are relevant. The bulky isopropoxymethyl group could be used to influence the solid-state packing of chromophores, potentially preventing aggregation-induced quenching of fluorescence or tuning the thermal stability of the isomers of a photoswitch. Furthermore, intermediates derived from this aldehyde could be incorporated into larger conjugated systems for applications in organic electronics or as sensors. For instance, other substituted benzaldehydes are known to form part of complex structures used in such advanced applications. rsc.org

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. chemmethod.com Future research should focus on developing more environmentally benign methods for synthesizing and transforming 2-(Isopropoxymethyl)benzaldehyde.

Key areas for investigation include:

Alternative Energy Sources: Exploring the use of microwave irradiation or sonication to accelerate reactions, potentially reducing reaction times and energy input compared to conventional heating. misericordia.edu A study on the oxidation of benzaldehyde (B42025) demonstrated that using a household microwave could significantly shorten reaction times from hours to minutes. misericordia.edu

Green Solvents: Investigating the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile and often toxic organic solvents. chemmethod.com

Catalytic Oxidations: Developing protocols that use clean oxidants like atmospheric oxygen or hydrogen peroxide, combined with efficient and recyclable catalysts such as N-heterocyclic carbenes (NHCs). misericordia.edu This approach would eliminate the need for stoichiometric heavy metal oxidants like chromium or manganese, which are environmentally harmful. misericordia.edu

Green Chemistry PrincipleProposed Application for this compound SynthesisPotential Benefit
Waste Prevention Use of catalytic reagents instead of stoichiometric ones.Reduced chemical waste and improved atom economy.
Safer Solvents & Auxiliaries Replacement of volatile organic compounds with water or bio-based solvents.Reduced environmental impact and improved worker safety.
Design for Energy Efficiency Application of microwave-assisted synthesis. misericordia.eduDrastically reduced reaction times and energy consumption.
Use of Renewable Feedstocks Sourcing starting materials from biomass where feasible.Reduced reliance on petrochemicals. chemmethod.com

Exploration of Novel Catalytic and Asymmetric Transformations

The aldehyde functional group in this compound is a prime target for a wide range of catalytic transformations. A significant future direction is the development of asymmetric methods to introduce chirality, yielding high-value, enantiomerically pure compounds.

Promising research areas include:

Asymmetric Aldol (B89426) and Allylation Reactions: Using chiral Lewis acids or organocatalysts to control the stereoselective addition of nucleophiles to the aldehyde. Quantum chemical studies on the asymmetric allylation of benzaldehyde have shown that high enantioselectivity can be achieved through carefully designed chiral auxiliaries. nih.gov

Organocatalysis: Employing chiral amines, phosphoric acids, or N-heterocyclic carbenes to catalyze enantioselective reactions. researchgate.netmdpi.com For instance, chiral phosphoric acids have proven effective in the asymmetric synthesis of acetals, a transformation directly applicable to the aldehyde group. researchgate.net

Enantioselective Reductions and Oxidations: Developing catalytic systems for the enantioselective reduction of the aldehyde to a chiral alcohol or its oxidation to a chiral carboxylic acid derivative.

Rational Design and Synthesis of Advanced Derivatives with Tunable Reactivity

The aromatic ring of this compound provides a scaffold for introducing additional functional groups, allowing for the fine-tuning of the molecule's electronic and steric properties. This rational design can lead to derivatives with tailored reactivity or specific biological activities.

Future work should focus on:

Introducing Electron-Donating/Withdrawing Groups: Synthesizing a library of derivatives with substituents at various positions on the benzene (B151609) ring. Studies on other benzaldehyde derivatives have shown that the electronic nature of substituents significantly influences their interaction with biological targets like proteins. nih.gov

Multicomponent Reactions: Using this compound as a building block in multicomponent reactions to rapidly generate molecular complexity. Research on similar compounds like 2-(phenylethynyl)benzaldehyde (B1589314) has demonstrated that the choice of catalyst can selectively direct the reaction towards different complex products from the same set of starting materials. rsc.org

Bioactive Derivatives: Guided by molecular docking studies, derivatives could be designed as potential inhibitors for enzymes like aldose reductase or tyrosinase, similar to other studied benzaldehyde derivatives. researchgate.net

Derivative Design StrategyTarget PropertyExample from Related Compounds
Para-Substitution Modulate electronic properties and biological interactions.Stronger push/pull electronic groups on benzaldehydes have a greater effect on HSA conformation. nih.gov
Multi-component Reaction Generate diverse and complex molecular scaffolds.Catalyst choice dictates the formation of isoquinoline (B145761) or isoindoline (B1297411) derivatives. rsc.org
Functional Group Interconversion Create precursors for advanced materials or pharmaceuticals.Conversion of aldehydes to nitriles or amides for further elaboration.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is essential for optimizing conditions and predicting outcomes. Combining experimental observations with computational modeling provides powerful insights into the transition states and intermediates that govern a chemical transformation.

Key approaches for future research include:

DFT Calculations: Utilizing Density Functional Theory (DFT) to model reaction pathways, such as the acetalization of the aldehyde group. Computational studies on the closely related 2-methylbenzaldehyde (B42018) have successfully mapped the energy profile of its acetalization reaction, identifying the most likely intermediates. researchgate.net

Integrated Studies: Combining experimental catalyst screening and kinetic analysis with quantum chemical calculations. This integrated approach was successfully used to elucidate the complex, catalyst-dependent pathways in the multicomponent reaction of 2-(phenylethynyl)benzaldehyde. rsc.org

Spectroscopic Analysis of Intermediates: Using techniques like in-situ NMR or IR spectroscopy to detect and characterize transient intermediates, providing direct experimental evidence to support or refine proposed computational models. mdpi.com

Integration with Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry, Machine Learning in Reaction Prediction)

The adoption of cutting-edge technologies can revolutionize how chemical synthesis is performed, offering unprecedented control, efficiency, and predictive power.

Flow Chemistry: Transitioning synthetic routes for this compound and its derivatives from batch to continuous flow processing offers numerous advantages. Flow chemistry allows for superior temperature and pressure control, enhanced safety for hazardous reactions like nitration, and easier scalability. researchgate.netnih.gov A flow-through microreactor has already been successfully applied for the selective nitration of the related 2-isopropoxybenzaldehyde, reducing reaction time to just two minutes. researchgate.net This technology is highly suitable for exothermic processes like aldol reactions, which are common for aldehydes. nih.gov

Machine Learning (ML): Leveraging ML models to accelerate the discovery process. Newly developed Δ²-learning models can predict reaction activation energies with high accuracy based on low-level computational inputs, drastically reducing the time and cost of screening potential reactions. nih.govnih.gov Other models like MS2Prop can predict chemical properties directly from mass spectrometry data for novel compounds, enabling rapid characterization of newly synthesized derivatives of this compound without needing to isolate a pure standard. researchgate.net This predictive capability can guide experimental efforts toward the most promising synthetic targets and conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.